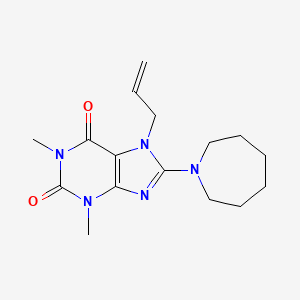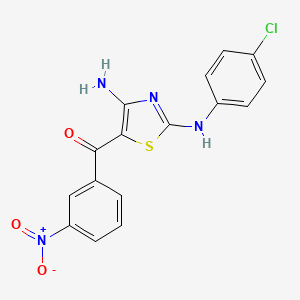
1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one is a chemical compound with the molecular formula C15H19NO2. This compound is characterized by its unique structure, which includes an oxazepane ring fused with a phenyl group and a prop-2-en-1-one moiety. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-7-phenyl-1,4-oxazepane with propenone under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. This method also ensures better control over reaction parameters, leading to higher quality and reproducibility of the final product.
Analyse Des Réactions Chimiques
1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazepane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazepane products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-one moiety can be replaced by other functional groups, depending on the reagents and conditions used.
These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity and yield.
Applications De Recherche Scientifique
1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being investigated for the treatment of various diseases. Its unique structure allows for the modulation of specific biological pathways, making it a promising candidate for drug development.
Industry: In industrial applications, the compound is used as a precursor for the synthesis of various materials, including polymers and coatings. Its reactivity and stability make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects.
For example, the compound may inhibit the activity of specific enzymes involved in disease pathways, thereby reducing the progression of the disease. Additionally, its interaction with cellular receptors can lead to the activation or inhibition of specific signaling pathways, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-ol: This compound differs by the presence of a hydroxyl group instead of a ketone group, leading to different chemical and biological properties.
1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-amine: The presence of an amine group instead of a ketone group results in different reactivity and potential biological activities.
1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-thione:
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and distinct chemical reactivity.
Propriétés
IUPAC Name |
1-(2-methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-15(17)16-10-9-14(18-12(2)11-16)13-7-5-4-6-8-13/h3-8,12,14H,1,9-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMOYYVCKUFJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC(O1)C2=CC=CC=C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2460395.png)

![3'-(4-Methoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2460397.png)

![N-benzyl-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2460399.png)

![1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2460405.png)
![ethyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate](/img/structure/B2460409.png)

![Methyl 2-[6-(4-ethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2460411.png)

![2-[(2-benzylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2460414.png)


